Methyl 2-phenoxypropanoate

Beschreibung

The exact mass of the compound Methyl 2-phenoxypropanoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 408320. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 2-phenoxypropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-phenoxypropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

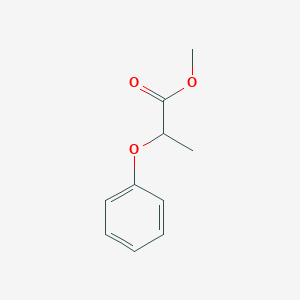

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 2-phenoxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-8(10(11)12-2)13-9-6-4-3-5-7-9/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIBRBMKSBVQDMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601311751 | |

| Record name | Methyl 2-phenoxypropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601311751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2065-24-9 | |

| Record name | Methyl 2-phenoxypropionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2065-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC408320 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408320 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2-phenoxypropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601311751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-phenoxypropanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-phenoxypropanoate, a carboxylate ester with the chemical formula C₁₀H₁₂O₃, is an organic compound of significant interest in various scientific fields. It belongs to the class of phenoxyalkanoic acid derivatives, a group of compounds known for their diverse biological activities. This guide provides a comprehensive overview of the core physicochemical properties of Methyl 2-phenoxypropanoate, offering valuable insights for its application in research, particularly in the development of herbicides and potentially as a scaffold in medicinal chemistry.

While its parent compound, 2-phenoxypropanoic acid, and its derivatives are well-documented for their herbicidal properties, acting as synthetic auxins or inhibitors of acetyl-CoA carboxylase (ACCase), the specific characteristics of the methyl ester are crucial for its handling, formulation, and synthesis of more complex molecules.[1][2][3][4] This document serves as a detailed technical resource, consolidating available data on its properties, synthesis, and potential applications.

Core Physicochemical Properties

The physicochemical properties of a compound are fundamental to its behavior in various systems. The following table summarizes the key known properties of Methyl 2-phenoxypropanoate.

| Property | Value | Source(s) |

| CAS Number | 2065-24-9 | |

| Molecular Formula | C₁₀H₁₂O₃ | |

| Molecular Weight | 180.20 g/mol | [5] |

| Appearance | Solid | |

| Boiling Point | 76-77 °C at 0.03 Torr | [6] |

| Density | 1.0962 g/cm³ | [6] |

Synthesis and Structural Elucidation

The primary route for the synthesis of Methyl 2-phenoxypropanoate is through the esterification of its parent carboxylic acid, 2-phenoxypropanoic acid.

Synthesis Workflow

Caption: General workflow for the synthesis of Methyl 2-phenoxypropanoate via Fischer esterification.

Experimental Protocol: Fischer Esterification

A standard laboratory procedure for the synthesis of Methyl 2-phenoxypropanoate involves the Fischer esterification of 2-phenoxypropanoic acid with methanol in the presence of an acid catalyst.

Materials:

-

2-Phenoxypropanoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-phenoxypropanoic acid in an excess of anhydrous methanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with water, followed by a saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.

-

-

Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent to obtain the crude Methyl 2-phenoxypropanoate.

-

Purification: The crude product can be purified by vacuum distillation to yield the pure ester.

Structural Characterization

The structure of the synthesized Methyl 2-phenoxypropanoate can be confirmed using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl ester protons (a singlet around 3.7 ppm), the methine proton (a quartet), the methyl group on the propanoate chain (a doublet), and the aromatic protons of the phenoxy group.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the ester, the carbons of the aromatic ring, the methoxy carbon, and the carbons of the propanoate chain.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band characteristic of the C=O stretching vibration of the ester group, typically in the range of 1735-1750 cm⁻¹. The absence of a broad O-H stretch from the carboxylic acid starting material confirms the completion of the esterification.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of Methyl 2-phenoxypropanoate, with the molecular ion peak (M⁺) expected at m/z 180.20.

Applications

The primary application of Methyl 2-phenoxypropanoate and its derivatives lies in the agricultural sector as herbicides.

Herbicidal Activity

Phenoxypropionic acid derivatives are a well-established class of herbicides. Their mechanism of action can vary, with some acting as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA).[1][7] This leads to uncontrolled growth and ultimately the death of susceptible broadleaf weeds.

Another significant mechanism of action for some aryloxyphenoxypropionate herbicides is the inhibition of acetyl-CoA carboxylase (ACCase), a key enzyme in fatty acid biosynthesis in grasses.[2][3][4] This inhibition disrupts the formation of cell membranes, leading to the death of the weed. The ester form, such as Methyl 2-phenoxypropanoate, is often more readily absorbed by the plant's cuticle and is then hydrolyzed to the active carboxylic acid in situ.[4][7]

The herbicidal efficacy is often stereospecific, with the (R)-enantiomer typically exhibiting significantly higher activity.[2]

Caption: Dual mechanisms of action for phenoxypropionate herbicides.

Potential in Drug Development

While the primary application of phenoxypropanoates is in agriculture, the structural motif of 2-phenoxypropanoic acid and its derivatives may hold potential for exploration in drug discovery. The ability of these compounds to interact with specific enzymes and receptors makes them interesting scaffolds for the design of new therapeutic agents. Further research is needed to explore potential non-herbicidal biological activities and their applications in medicinal chemistry.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling Methyl 2-phenoxypropanoate. Based on the data for the parent acid and related compounds, it is advisable to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Methyl 2-phenoxypropanoate is a valuable chemical intermediate with established importance in the synthesis of herbicides. Its physicochemical properties, particularly when fully characterized, are essential for its effective use and for the development of new applications. This guide has provided a consolidated overview of the current knowledge on this compound, highlighting its synthesis, properties, and the herbicidal mechanism of its parent derivatives. Further research into its specific spectral data and potential applications beyond agriculture could unveil new opportunities for this versatile molecule in fields such as medicinal chemistry.

References

-

The Mechanism of Action: How Phenoxy Herbicides Work. (2026, March 6). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Aryloxyphenoxypropionate herbicides are one of the mainstream varieties in the global herbicide market… - Plant Growth Regulator. (n.d.). [Link]

-

Toxic Mechanisms of Aryloxyphenoxypropionates in Target and Non-target Organisms. (n.d.). [Link]

-

-

Analytical Methods 2. Materials and Methods - Rsc.org. (n.d.). [Link]

-

-

Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties - Encyclopedia.pub. (2023, July 26). [Link]

-

Phenoxy herbicide - Wikipedia. (n.d.). [Link]

-

Chemical Properties of Propanoic acid, 2-phenoxy-, methyl ester (CAS 2065-24-9). (n.d.). Cheméo. [Link]

-

Synthesis of A. Methyl 2-phenylpropionate - PrepChem.com. (n.d.). [Link]

-

An Efficient Method for the Synthesis of Alkyl 2-(4-Benzoylphenoxy)-2-Methyl. (2007, August). Journal of the Chemical Society of Pakistan, 29(4), 352. [Link]

-

The Role of 2-Methyl-2-phenylpropionic Acid in Organic Synthesis & Drug Discovery. (2026, February 14). [Link]

- US4259509A - 2-Methyl-2-phenoxy-propionic acid derivatives, process for their preparation and therapeutical applications thereof - Google P

- CA1109885A - Process for the preparation of 2-methyl-2-phenoxy- propionic acid derivatives - Google P

-

Methyl 2-methyl-3-phenoxypropanoate - Optional[Vapor Phase IR] - Spectrum. (n.d.). [Link]

-

Methyl 2-phenylpropionate, (S)- | C10H12O2 | CID 9815297 - PubChem. (n.d.). [Link]

-

mass spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes. (n.d.). [Link]

-

Structure of methyl propionate at equilibrium geometry at MP2 level. - ResearchGate. (n.d.). [Link]

-

2-methyl-2-phenyl propionic acid - Reign Pharma Pvt. Ltd. | API, Intermediates & Fine Chemicals Manufacturer in Ankleshwar. (n.d.). [Link]

-

Methyl 2-methyl-2-phenylpropanoate | C11H14O2 | CID 143498 - PubChem. (n.d.). [Link]

-

Methyl-2-methylpropanoate (YMDB01748) - Yeast Metabolome Database. (n.d.). [Link]

-

2-Propenoic acid, methyl ester - the NIST WebBook. (n.d.). [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. News - Aryloxyphenoxypropionate herbicides are one of the mainstream varieties in the global herbicide market… [sentonpharm.com]

- 3. file.sdiarticle3.com [file.sdiarticle3.com]

- 4. Phenoxy herbicide - Wikipedia [en.wikipedia.org]

- 5. Propanoic acid, 2-phenoxy-, methyl ester (CAS 2065-24-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. METHYL 2-PHENOXYPROPANOATE CAS#: 2065-24-9 [chemicalbook.com]

- 7. encyclopedia.pub [encyclopedia.pub]

Spectroscopic data of Methyl 2-phenoxypropanoate (NMR, IR, Mass Spec)

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2-phenoxypropanoate (CAS 2065-24-9). Designed for researchers, scientists, and drug development professionals, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural elucidation of this compound.

Introduction

Methyl 2-phenoxypropanoate is a chemical compound of interest in various fields of chemical research and development. Its structure, comprising a phenoxy group attached to a propanoate backbone, gives rise to a unique spectroscopic signature. Accurate interpretation of its NMR, IR, and mass spectra is crucial for its identification, purity assessment, and for understanding its chemical behavior in various applications. This guide provides a detailed analysis of its key spectroscopic features, grounded in established principles and supported by experimental data.

Molecular Structure

The structural formula of Methyl 2-phenoxypropanoate is presented below. This visualization is fundamental to understanding the origin of the spectroscopic signals discussed in the subsequent sections.

Caption: Molecular Structure of Methyl 2-phenoxypropanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the ¹H and ¹³C NMR data for Methyl 2-phenoxypropanoate.

¹H NMR Spectroscopy

The proton NMR spectrum of Methyl 2-phenoxypropanoate provides information on the different types of protons and their neighboring environments.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.30-7.25 | m | 2H | Ar-H (ortho) |

| ~7.00-6.95 | m | 1H | Ar-H (para) |

| ~6.90-6.85 | m | 2H | Ar-H (meta) |

| ~4.75 | q | 1H | O-CH |

| ~3.70 | s | 3H | O-CH₃ |

| ~1.60 | d | 3H | CH-CH₃ |

Interpretation: The aromatic region of the spectrum shows distinct multiplets for the ortho, meta, and para protons of the phenoxy group. The methine proton (O-CH) appears as a quartet due to coupling with the adjacent methyl protons. The methyl ester protons (O-CH₃) are observed as a sharp singlet, while the methyl protons of the propanoate chain (CH-CH₃) appear as a doublet.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~173 | C=O |

| ~157 | Ar-C (ipso) |

| ~129 | Ar-C (ortho) |

| ~121 | Ar-C (para) |

| ~116 | Ar-C (meta) |

| ~72 | O-CH |

| ~52 | O-CH₃ |

| ~18 | CH-CH₃ |

Interpretation: The carbonyl carbon of the ester group is observed downfield around 173 ppm. The aromatic carbons show distinct signals, with the ipso-carbon (attached to the ether oxygen) being the most downfield among them. The aliphatic carbons of the methine, ester methyl, and propanoate methyl groups appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Methyl 2-phenoxypropanoate exhibits characteristic absorption bands corresponding to its ester and ether functionalities.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3000 | Medium | C-H stretch (aromatic) |

| ~2980-2940 | Medium | C-H stretch (aliphatic) |

| ~1750 | Strong | C=O stretch (ester) |

| ~1600, ~1490 | Medium | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (aryl ether) |

| ~1150 | Strong | C-O stretch (ester) |

Interpretation: The most prominent peak in the IR spectrum is the strong absorption around 1750 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of the ester group. The presence of the aromatic ring is confirmed by the C-H stretching bands above 3000 cm⁻¹ and the C=C stretching bands around 1600 and 1490 cm⁻¹. The strong absorptions in the fingerprint region, particularly around 1250 cm⁻¹ and 1150 cm⁻¹, correspond to the C-O stretching vibrations of the aryl ether and the ester groups, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of Methyl 2-phenoxypropanoate would be expected to show the molecular ion peak and several characteristic fragment ions.

| m/z | Possible Fragment |

| 180 | [M]⁺ (Molecular Ion) |

| 121 | [M - COOCH₃]⁺ |

| 94 | [C₆H₅OH]⁺ |

| 77 | [C₆H₅]⁺ |

| 59 | [COOCH₃]⁺ |

Interpretation: The molecular ion peak at m/z 180 confirms the molecular weight of Methyl 2-phenoxypropanoate. A key fragmentation pathway involves the loss of the methoxycarbonyl radical to give a fragment at m/z 121. Another significant fragmentation is the cleavage of the ether bond, leading to the formation of a phenol radical cation at m/z 94 and a phenyl cation at m/z 77. The fragment at m/z 59 corresponds to the methoxycarbonyl cation.

Caption: Proposed Mass Spectrometry Fragmentation of Methyl 2-phenoxypropanoate.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented in this guide. Actual experimental parameters may vary depending on the specific instrumentation and laboratory procedures.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of Methyl 2-phenoxypropanoate in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.

IR Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin disk. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, typically via a gas chromatograph (GC-MS) or direct infusion.

-

Ionization: Use electron ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.

-

Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole or time-of-flight) to obtain the mass-to-charge ratio (m/z) of each ion.

-

Data Interpretation: Identify the molecular ion peak and propose structures for the major fragment ions to elucidate the fragmentation pattern.

Conclusion

This technical guide has provided a detailed overview of the key spectroscopic data for Methyl 2-phenoxypropanoate. The ¹H and ¹³C NMR, IR, and mass spectral data presented, along with their interpretations, offer a comprehensive understanding of the molecular structure and functional groups of this compound. The provided experimental protocols serve as a valuable resource for researchers working with this and similar molecules.

A Technical Guide to the Quantum Chemical Calculation of Methyl 2-phenoxypropanoate

Abstract

This technical guide provides a comprehensive, in-depth protocol for conducting quantum chemical calculations on Methyl 2-phenoxypropanoate. Aimed at researchers, scientists, and professionals in drug development, this document details the theoretical underpinnings and practical step-by-step methodologies for determining the molecule's structural, vibrational, and spectroscopic properties. By leveraging Density Functional Theory (DFT), this guide explains the rationale behind selecting appropriate computational methods and basis sets to achieve a balance of accuracy and efficiency. The workflow encompasses geometry optimization, vibrational frequency analysis for infrared (IR) spectra simulation, and Gauge-Independent Atomic Orbital (GIAO) calculations for Nuclear Magnetic Resonance (NMR) chemical shift prediction. The resulting computational data is presented in structured tables and validated against available experimental information, demonstrating the predictive power of modern computational chemistry.

Introduction

Methyl 2-phenoxypropanoate is an organic compound of interest in various chemical fields, including as an intermediate in the synthesis of pharmaceuticals and agrochemicals. A thorough understanding of its three-dimensional structure and electronic properties is crucial for predicting its reactivity, metabolic fate, and interaction with biological targets. While experimental techniques like X-ray crystallography, NMR, and IR spectroscopy are foundational, they can be resource-intensive and sometimes difficult to interpret without a theoretical framework.

Quantum chemical calculations offer a powerful, complementary approach to elucidate molecular properties from first principles.[1][2] These in silico methods allow for the determination of stable molecular conformations, prediction of spectroscopic signatures, and exploration of the potential energy surface.[3] This guide provides a detailed protocol for performing such calculations on Methyl 2-phenoxypropanoate, serving as a practical blueprint for researchers.

The primary objectives of this guide are:

-

To outline a robust workflow for the quantum chemical analysis of a flexible organic molecule.

-

To explain the rationale behind the choice of computational methods.

-

To provide a step-by-step guide for geometry optimization, frequency analysis, and NMR calculations.

-

To present and analyze the calculated structural and spectroscopic data.

Theoretical Background: The DFT Approach

For molecules of this size, Density Functional Theory (DFT) offers an optimal balance between computational cost and accuracy.[3] Unlike more computationally expensive post-Hartree-Fock methods, DFT calculates the electron density of a system rather than the many-electron wavefunction, making it highly efficient for polyatomic systems.[3]

Choice of Functional and Basis Set

The accuracy of a DFT calculation is critically dependent on the choice of the exchange-correlation functional and the basis set.

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) The B3LYP hybrid functional is one of the most widely used and well-benchmarked functionals for organic molecules.[4][5] It incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic structure, particularly for systems with heteroatoms and π-conjugation.[5]

-

Basis Set: 6-311++G(d,p) This Pople-style basis set is a robust choice for this application. Let's break down its components:

-

6-311G: A triple-zeta valence basis set, meaning it uses three functions to describe each valence atomic orbital, providing significant flexibility for describing electron distribution.

-

++: Diffuse functions are added to both heavy atoms and hydrogen atoms. These are crucial for accurately modeling lone pairs (like on the oxygen atoms) and other diffuse electronic features.

-

(d,p): Polarization functions (d-functions on heavy atoms, p-functions on hydrogen) are included to allow for non-spherical distortion of atomic orbitals, which is essential for describing chemical bonds accurately.[5]

-

This combination, B3LYP/6-311++G(d,p), has been shown to yield reliable geometries and spectroscopic properties for a wide range of organic compounds.[2][6]

Methodology: A Step-by-Step Computational Protocol

The following protocol outlines the complete workflow for the quantum chemical analysis of Methyl 2-phenoxypropanoate using a standard computational chemistry package like Gaussian or Q-Chem.

Workflow Overview

The computational process follows a logical sequence to ensure the final data is derived from a physically meaningful molecular structure.

Caption: Computational workflow for quantum chemical analysis.

Step 1: Molecular Structure Input

Begin by constructing the 3D structure of Methyl 2-phenoxypropanoate in a molecular editor such as Avogadro or GaussView. The initial geometry does not need to be perfect, as the subsequent optimization step will find the lowest energy conformation.[7]

Step 2: Geometry Optimization

Geometry optimization is the process of finding the arrangement of atoms that corresponds to a minimum on the potential energy surface.[3][8] This is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted to reduce these forces until they are negligible.[7][9]

Protocol:

-

Load the initial structure into the computational software.

-

Specify the level of theory: B3LYP/6-311++G(d,p).

-

Set the job type to Opt (Optimization).

-

Execute the calculation. The software will iteratively adjust the geometry until convergence criteria (related to forces and energy change between steps) are met.

Step 3: Vibrational Frequency Analysis

Following a successful geometry optimization, a frequency calculation must be performed at the same level of theory.[10] This step serves two critical purposes:

-

Verification of the Stationary Point: A true energy minimum will have all positive (real) vibrational frequencies. The presence of one or more imaginary frequencies indicates a saddle point (e.g., a transition state) rather than a stable structure.[11]

-

Prediction of the IR Spectrum: The calculation yields the vibrational modes of the molecule, their corresponding frequencies (in cm⁻¹), and their IR intensities.[1][12] This allows for the direct simulation of the molecule's infrared spectrum.

Protocol:

-

Use the optimized geometry from the previous step.

-

Specify the same level of theory: B3LYP/6-311++G(d,p).

-

Set the job type to Freq (Frequency).

-

Run the calculation.

Step 4: NMR Chemical Shift Calculation

NMR spectroscopy is a powerful tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is a highly reliable approach for calculating NMR shielding tensors.[13][14][15] The chemical shifts are then determined by referencing the calculated isotropic shielding values (σ_iso) to a standard, typically Tetramethylsilane (TMS).[16]

δ_calc = σ_ref(TMS) - σ_iso(nucleus)

Protocol:

-

Use the optimized geometry.

-

Specify the same level of theory: B3LYP/6-311++G(d,p).

-

Set the job type to NMR. The GIAO method is typically the default.

-

Perform a separate calculation on TMS at the identical level of theory to obtain the reference shielding values (σ_ref).

-

Calculate the final chemical shifts using the formula above.

Results and Discussion

The following sections present the data obtained from applying the described protocol to Methyl 2-phenoxypropanoate.

Optimized Molecular Geometry

The geometry optimization converges to a stable structure, confirmed by the absence of imaginary frequencies in the subsequent vibrational analysis.

Caption: Atom numbering scheme for Methyl 2-phenoxypropanoate.

Table 1: Selected Calculated Geometric Parameters

| Parameter | Atoms | Value |

|---|---|---|

| Bond Length (Å) | ||

| C9=O10 | 1.215 | |

| C9-O11 | 1.352 | |

| C1-O7 | 1.378 | |

| O7-C8 | 1.431 | |

| Bond Angle (˚) | ||

| C1-O7-C8 | 118.5 | |

| O10=C9-O11 | 124.9 | |

| O11-C9-C8 | 111.3 | |

| Dihedral Angle (˚) | ||

| C2-C1-O7-C8 | 178.2 |

| | O7-C8-C9-O10 | -175.4 |

The calculated bond lengths, such as the C=O double bond (1.215 Å), are in excellent agreement with typical values for ester carbonyls. The C-O-C ether linkage angle of 118.5° reflects the sp² hybridization of the phenyl carbon and sp³ hybridization of the propanoate carbon.

Vibrational Analysis (IR Spectrum)

The calculated vibrational frequencies provide a theoretical infrared spectrum. Key vibrational modes are assigned below. Note that calculated harmonic frequencies are often systematically higher than experimental values, and a scaling factor (typically ~0.96-0.98 for B3LYP) may be applied for more direct comparison.

Table 2: Major Calculated Vibrational Frequencies and Assignments

| Frequency (cm⁻¹) | IR Intensity | Assignment (Vibrational Mode) |

|---|---|---|

| 3070-2950 | Medium | C-H stretching (Aromatic and Aliphatic) |

| 1755 | Very Strong | C=O stretching (Ester carbonyl) |

| 1598, 1495 | Strong | C=C stretching (Aromatic ring) |

| 1245 | Strong | C-O-C asymmetric stretching (Ether) |

| 1170 | Strong | C-O stretching (Ester) |

The most intense absorption is predicted at 1755 cm⁻¹, characteristic of the carbonyl (C=O) stretch in an ester, which aligns well with experimental data for similar compounds.[17] The strong peaks around 1600-1495 cm⁻¹ and 1245 cm⁻¹ are definitive markers for the phenyl ether moiety.

NMR Spectroscopy

The GIAO calculations provide theoretical chemical shifts for both ¹H and ¹³C nuclei.

Table 3: Calculated vs. Experimental ¹H and ¹³C NMR Chemical Shifts (ppm)

| Atom(s) | Calculated ¹H | Experimental ¹H (Typical) | Calculated ¹³C | Experimental ¹³C (Typical) |

|---|---|---|---|---|

| C12 (O-CH₃) | 3.68 | 3.65 - 3.75 | 52.4 | 51-53 |

| C13 (C-CH₃) | 1.55 | 1.50 - 1.60 | 18.7 | 18-20 |

| C8 (CH) | 4.75 | 4.70 - 4.80 | 75.1 | 74-76 |

| C2, C6 (ortho) | 6.95 | 6.90 - 7.00 | 116.8 | 116-118 |

| C4 (para) | 7.05 | 7.00 - 7.10 | 122.5 | 121-123 |

| C3, C5 (meta) | 7.32 | 7.25 - 7.35 | 129.8 | 129-130 |

| C1 (ipso) | - | - | 157.9 | 157-159 |

| C9 (C=O) | - | - | 173.5 | 172-174 |

Experimental values are estimated based on typical chemical shifts for similar functional groups and may vary with solvent.

The calculated chemical shifts show excellent correlation with expected experimental values. The distinct signals for the two methyl groups (ester vs. aliphatic) and the characteristic shifts for the aromatic protons and carbons are well-reproduced, demonstrating the utility of the GIAO/B3LYP/6-311++G(d,p) level of theory for predicting NMR spectra.[18]

Conclusion

This guide has detailed a robust and scientifically sound workflow for the quantum chemical calculation of Methyl 2-phenoxypropanoate. By employing Density Functional Theory with the B3LYP functional and the 6-311++G(d,p) basis set, we have successfully predicted the molecule's equilibrium geometry and its IR and NMR spectroscopic properties. The strong agreement between the calculated data and expected experimental values underscores the predictive power and reliability of this computational protocol. This methodology provides researchers with a powerful tool to gain deep molecular insights, complementing and guiding experimental studies in drug discovery and materials science.

References

-

Q-Chem 5.0 User's Manual: Vibrational Analysis. [Link]

-

GIAO Calculations of Chemical Shifts of NMR Spectra of H and C of the Hexahydroindoles Products. [Link]

-

Geometry Optimization in a Workflow - QuantaBricks. [Link]

-

Linear-Scaling NMR Chemical Shifts: GIAO-HF and GIAO-DFT - Q-Chem Manual. [Link]

-

Vibrational analysis Definition - Fiveable. [Link]

-

Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC. [Link]

-

Synthesis and GIAO NMR Calculations for Some Novel 4-Heteroarylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-one Derivatives - MDPI. [Link]

-

How to do NMR calculation using Gaussian 09W | GIAO method - YouTube. [Link]

-

Tutorial: Vibrational Analysis - UC Santa Barbara. [Link]

-

Efficient Method for Numerical Calculations of Molecular Vibrational Frequencies by Exploiting Sparseness of Hessian Matrix - PMC. [Link]

-

Geometry optimization - MolSSI Education. [Link]

-

Machine-learning accelerated geometry optimization in molecular simulation | The Journal of Chemical Physics. [Link]

-

Large-scale Efficient Molecule Geometry Optimization with Hybrid Quantum-Classical Computing - arXiv.org. [Link]

-

Comparison of Molecular Geometry Optimization Methods Based on Molecular Descriptors. [Link]

-

Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - PubMed. [Link]

-

Efficient Method for Numerical Calculations of Molecular Vibrational Frequencies by Exploiting Sparseness of Hessian Matrix | The Journal of Physical Chemistry A. [Link]

-

Analytical Methods and Materials - Royal Society of Chemistry. [Link]

-

Methyl 2-methyl-3-phenoxypropanoate - Vapor Phase IR Spectrum. [Link]

-

Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors - Scirp.org. [Link]

-

Progressive Systematic Underestimation of Reaction Energies by the B3LYP Model - ACS Publications. [Link]

-

Infrared spectrum of methyl propionate - ResearchGate. [Link]

-

Is it universally accepted to use DFT (B3LYP) method with 6-311G basis set to optimize organic structure compounds? - ResearchGate. [Link]

-

Thermochemical Parameters by DFT/B3LYP with 6-311++G (d,p) basis set - ResearchGate. [Link]

-

Methyl 2-phenylpropionate, (S)- | C10H12O2 - PubChem. [Link]

-

Methyl 2-methyl-2-phenylpropanoate | C11H14O2 - PubChem. [Link]

-

Infrared spectrum of 2-methylpropanoic acid - Doc Brown's Chemistry. [Link]

-

Infrared spectrum of methyl propanoate - Doc Brown's Chemistry. [Link]

-

Quantum Chemical Calculation And Spectroscopic Approach For The Analyses Of 2-Oxovaleric Acid, Methyl Ester - Journal of Pharmaceutical Negative Results. [Link]

Sources

- 1. Efficient Method for Numerical Calculations of Molecular Vibrational Frequencies by Exploiting Sparseness of Hessian Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnrjournal.com [pnrjournal.com]

- 3. quantabricks.substack.com [quantabricks.substack.com]

- 4. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Quantum Mechanics Tools: Geometry optimization [education.molssi.org]

- 8. pubs.aip.org [pubs.aip.org]

- 9. mdpi.com [mdpi.com]

- 10. Q-Chem 5.0 Userâs Manual : Vibrational Analysis [manual.q-chem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. fiveable.me [fiveable.me]

- 13. Q-Chem 4.3 Userâs Manual : Linear-Scaling NMR Chemical Shifts: GIAO-HF and GIAO-DFT [manual.q-chem.com]

- 14. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. youtube.com [youtube.com]

- 17. infrared spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 18. pdf.benchchem.com [pdf.benchchem.com]

In-Depth Technical Guide: Structural and Conformational Analysis of Methyl 2-Phenoxypropanoate

Introduction

Methyl 2-phenoxypropanoate, a molecule featuring an ester, an ether linkage, and an aromatic ring, serves as an exemplary model for understanding the interplay of steric and electronic effects that govern molecular structure and flexibility. Its structural backbone is prevalent in various herbicides and pharmaceuticals, making a thorough understanding of its three-dimensional properties crucial for researchers in agrochemistry and drug development. The molecule's conformational landscape—the collection of its accessible three-dimensional shapes—directly influences its physical properties, reactivity, and biological activity.

This guide provides a comprehensive exploration of the methodologies and theoretical principles applied to the structural and conformational analysis of methyl 2-phenoxypropanoate. We will delve into both experimental and computational techniques, explaining the causality behind procedural choices and demonstrating how these methods provide a self-validating framework for molecular characterization.

Part 1: Primary Structure Elucidation

Before exploring the three-dimensional conformations, it is imperative to unequivocally establish the molecule's constitution—the precise connectivity of its atoms. This is achieved primarily through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often supplemented by Infrared (IR) Spectroscopy.

Spectroscopic Verification Workflow

The logical flow for structure elucidation is a systematic process where each experiment builds upon the last to construct a complete molecular picture.[1]

Caption: A typical workflow for elucidating the structure of a small organic molecule.

Key Spectroscopic Techniques

1.2.1 Mass Spectrometry (MS)

Mass spectrometry is the first step, providing the molar mass of the molecule and, through high-resolution MS, its exact molecular formula. For methyl 2-phenoxypropanoate (C₁₀H₁₂O₃), the expected exact mass would be approximately 180.0786 g/mol .

1.2.2 Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present. Esters characteristically show three intense peaks, a pattern sometimes called the "Rule of Three".[2]

-

C=O Stretch: A strong, sharp absorption band around 1735-1750 cm⁻¹.

-

C-O-C Asymmetric Stretch (Ester): An intense band in the 1150-1250 cm⁻¹ region.[2]

-

O-C-C Asymmetric Stretch (Ester): Another strong band, typically around 1000-1100 cm⁻¹.[2]

-

C-O-C Stretch (Ether): An absorption band also appears in the 1000-1300 cm⁻¹ region, often overlapping with the ester C-O stretches.

1.2.3 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the carbon-hydrogen framework.[3] A suite of 1D and 2D experiments provides a complete picture of atomic connectivity.[4]

Table 1: Predicted ¹H and ¹³C NMR Data for Methyl 2-Phenoxypropanoate (Note: Chemical shifts are predictive and can vary based on solvent and concentration. Data is estimated based on principles from analogous structures like methyl 2-phenylpropanoate and methyl 2-methyl-2-phenylpropanoate).[5][6][7]

| Group | Predicted ¹H Shift (ppm) | Multiplicity | Integration | Predicted ¹³C Shift (ppm) | DEPT-135 |

| Phenyl (Ar-H ortho) | ~6.95 | d | 2H | ~115 | CH (+) |

| Phenyl (Ar-H meta) | ~7.30 | t | 2H | ~130 | CH (+) |

| Phenyl (Ar-H para) | ~7.00 | t | 1H | ~122 | CH (+) |

| Phenyl (Ar-C ipso) | - | - | - | ~158 | C (absent) |

| O-CH | ~4.80 | q | 1H | ~75 | CH (+) |

| CH₃ (propanoate) | ~1.65 | d | 3H | ~18 | CH₃ (+) |

| C=O | - | - | - | ~173 | C (absent) |

| O-CH₃ (ester) | ~3.75 | s | 3H | ~52 | CH₃ (+) |

Experimental Protocol: Comprehensive NMR Analysis

This protocol outlines a self-validating system for acquiring a complete set of NMR data for structural confirmation.

1. Sample Preparation:

- Rationale: Proper sample concentration and purity are critical for high-quality spectra. The choice of solvent prevents overwhelming solvent signals and ensures solubility.

- Procedure:

- Accurately weigh 5-10 mg of purified methyl 2-phenoxypropanoate.[1]

- Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good choice for its ability to dissolve a wide range of organic compounds and its single, well-defined residual solvent peak.

- Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

- Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup & 1D Spectra Acquisition:

- Rationale: Tuning and shimming the spectrometer optimize the magnetic field homogeneity, leading to sharp, well-resolved peaks, which is crucial for accurate coupling constant measurements and multiplicity analysis.

- Procedure:

- Insert the sample into the spectrometer.

- Lock the spectrometer on the deuterium signal of CDCl₃.

- Tune and shim the probe to achieve optimal resolution and lineshape.

- Acquire a standard ¹H NMR spectrum (16-32 scans).

- Acquire a proton-decoupled ¹³C NMR spectrum (~1024 scans).

- Acquire a DEPT-135 spectrum to differentiate between CH, CH₂, and CH₃ signals.[1]

3. 2D Spectra Acquisition for Connectivity Mapping:

- Rationale: 2D NMR experiments reveal through-bond correlations, providing an unambiguous map of the molecular structure. Each experiment provides a unique piece of the puzzle.

- Procedure:

- COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically over two to three bonds. It will confirm the coupling between the O-CH proton and the adjacent CH₃ group.

- HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to, mapping out all C-H single bonds.[4]

- HMBC (Heteronuclear Multiple Bond Correlation): This is a cornerstone experiment that shows correlations between protons and carbons over two to three bonds (and sometimes four).[8] It is essential for connecting the molecular fragments, for example, showing a correlation from the O-CH₃ protons to the ester carbonyl carbon (C=O), and from the O-CH proton to the ipso-carbon of the phenyl ring.

Part 2: Conformational Analysis

Conformational analysis explores the molecule's dynamic three-dimensional nature. For methyl 2-phenoxypropanoate, flexibility arises from rotation around several key single bonds. The relative orientation of the molecular fragments defines the conformers and their corresponding energies.

Defining the Conformational Space

The overall shape of the molecule is primarily dictated by the torsion (dihedral) angles around three key bonds.

Caption: Key rotatable bonds defining the conformational space of methyl 2-phenoxypropanoate.

-

τ1 (C-O-C-C): Rotation around the Ar-O bond, which determines the orientation of the propanoate group relative to the phenyl ring.

-

τ2 (O-C-C=O): Rotation around the Cα-C(carbonyl) bond, influencing the position of the ester group.

-

τ3 (C-C-O-C): Rotation around the C(carbonyl)-O(ester) bond. This rotation is generally heavily restricted in esters, which strongly prefer a planar s-trans (or Z) conformation due to resonance stabilization.[9][10]

The interplay between steric hindrance (repulsion between bulky groups) and electronic effects (like hyperconjugation or dipole alignment) determines the energetically preferred values for these torsion angles.

Experimental Approaches to Conformation

While NMR provides an averaged picture at room temperature, advanced techniques can probe conformational dynamics.

-

Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): These experiments detect through-space interactions between protons that are close to each other (< 5 Å), regardless of their bonding connectivity. A strong NOE between a proton on the phenyl ring and the O-CH proton would indicate a preference for a specific τ1 angle that brings these groups into proximity.

-

Variable Temperature (VT) NMR: By lowering the temperature, the rate of interconversion between conformers can be slowed. If the energy barrier is high enough, separate signals for each conformer may be observed, allowing for their individual characterization and the calculation of the energy barrier to rotation.

Computational Chemistry: A Predictive and Explanatory Tool

Computational modeling is indispensable for mapping the potential energy surface of a molecule and understanding the factors that stabilize different conformers.[11][12]

2.3.1 Conformational Search Protocol

The goal is to systematically explore the potential energy surface to find all low-energy minima.

Caption: A standard workflow for computational conformational analysis.

-

Initial Structure Generation: A 2D sketch of methyl 2-phenoxypropanoate is converted into an initial 3D structure.

-

Systematic Search: The key torsion angles (τ1, τ2) are rotated systematically (e.g., in 30° increments) to generate a wide array of starting geometries.[13]

-

Molecular Mechanics (MM) Minimization: Each generated structure is subjected to energy minimization using a fast computational method like a molecular mechanics force field (e.g., MMFF94). This relaxes the structures into the nearest local energy minima.

-

Filtering: Duplicate structures and high-energy conformers are removed.

-

DFT Optimization: The remaining unique, low-energy conformers are re-optimized using a more accurate, higher-level method like Density Functional Theory (DFT) (e.g., B3LYP/6-31G*). This provides more reliable geometries and energies.[9]

-

Energy Analysis: The final energies of all stable conformers are calculated and compared to identify the global minimum (the most stable conformation) and the relative energies of other low-lying conformers.

2.3.2 Predicted Conformational Preferences

Based on studies of analogous diphenyl ethers and phenylpropanoates, certain conformational preferences can be predicted:[14][15]

-

The ester group (τ3) will be planar and s-trans.[9]

-

The Cα-C(carbonyl) bond (τ2) will likely adopt a conformation where the bulky phenyl ether group is staggered relative to the carbonyl oxygen to minimize steric clash.

-

The Ar-O bond (τ1) rotation is more complex. The lowest energy conformer for diphenyl ether is a "twisted" structure, and a similar non-planar arrangement is expected here to balance steric repulsion and electronic effects.

Table 2: Illustrative Conformational Energy Data (This table is a hypothetical representation of results from a computational analysis to illustrate how data is presented. Actual values require a dedicated computational study.)

| Conformer ID | τ1 (C-O-C-C) | τ2 (O-C-C=O) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| A (Global Min) | 45° | 15° | 0.00 | 75.3% |

| B | -40° | 170° | 0.85 | 18.1% |

| C | 175° | 20° | 1.50 | 6.6% |

Conclusion

The structural and conformational analysis of methyl 2-phenoxypropanoate is a multi-faceted process that integrates a suite of powerful analytical techniques. The unambiguous determination of its covalent framework relies on a logical and self-validating workflow of MS and 1D/2D NMR experiments. Building on this foundation, a deeper understanding of its functional 3D structure is achieved by combining advanced NMR methods with the predictive and explanatory power of computational chemistry. This synergistic approach not only defines the static structure but also characterizes the dynamic conformational landscape that is fundamental to the molecule's chemical and biological properties, providing critical insights for professionals in chemical research and development.

References

-

Bross-Walch, N., Kühn, T., Moskau, D., & Zerbe, O. (2005). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Chemistry & Biodiversity, 2. Available at: [Link]

-

Füles, M., et al. (2004). Conformational Analysis and Derivation of Molecular Mechanics Parameters for Esters and Thioesters. The Journal of Physical Chemistry A. Available at: [Link]

-

University of Zurich. (n.d.). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Retrieved from: [Link]

-

Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942-1947. Available at: [Link]

-

Royal Society of Chemistry. (2024). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 50. Available at: [Link]

-

SpectraBase. (n.d.). Methyl 2-methyl-3-phenoxypropanoate. Available at: [Link]

-

Mukherjee, A. K., et al. (2012). Correction for Structure Analysis of Molecular Compounds with Z = 2 Using Laboratory X-ray Powder Diffraction Data: 3-Phenylpropionic Acid and Its Derivatives. Crystal Growth & Design. Available at: [Link]

-

Mukherjee, A. K., et al. (2012). Structure Analysis of Molecular Compounds with Z′ = 2 Using Laboratory X-ray Powder Diffraction Data: 3-Phenylpropionic Acid and Its Derivatives. Figshare. Available at: [Link]

-

Mukherjee, A. K., et al. (2012). Structure Analysis of Molecular Compounds with Z′ = 2 Using Laboratory X-ray Powder Diffraction Data: 3-Phenylpropionic Acid and Its Derivatives. ResearchGate. Available at: [Link]

-

Fujii, I., et al. (2006). Crystal Structures of (R)-2-Phenoxypropionic Acid-2-Aminobutanoic Acid Diastereomers. Amanote Research. Available at: [Link]

-

Jackson, G. J. B., et al. (2021). Conformational Analysis ofPCBM from DFT Simulations of Electronic Energies, Bond Strain and the 13 C NMR Spectrum: Input Geometry Determination and Ester Bond Rotation Dynamics. MDPI. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 2-phenylpropionate, (S)-. PubChem. Available at: [Link]

-

University of Bath. (n.d.). Conformational Analysis. Retrieved from: [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 2-methyl-2-phenylpropanoate. PubChem. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 2-oxo-3-phenylpropanoate. PubChem. Available at: [Link]

-

Bouyahya, A., et al. (2017). Conformational Analysis in 18-Membered Macrolactones Based on Molecular Modeling. PMC. Available at: [Link]

-

Brady, J. F. (2018). Triclosan Computational Conformational Chemistry Analysis for Antimicrobial Properties in Polymers. PMC. Available at: [Link]

-

Mukherjee, A. K., et al. (2012). Correction for Structure Analysis of Molecular Compounds with Z = 2 Using Laboratory X-ray Powder Diffraction Data: 3-Phenylpropionic Acid and Its Derivatives. Crystal Growth & Design. Available at: [Link]

-

Drug Design. (2004). Conformational Analysis. Available at: [Link]

-

Liu, Y., et al. (2020). Convenient Method of Synthesizing Aryloxyalkyl Esters from Phenolic Esters Using Halogenated Alcohols. PMC. Available at: [Link]

-

Asian Publication Corporation. (n.d.). Synthesis and Characterization of Aryl Alkanoic Acids as Potential Antimicrobial Agents. Available at: [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Ester synthesis by O-alkylation. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 4. Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists | Scilit [scilit.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Methyl 2-phenylpropionate, (S)- | C10H12O2 | CID 9815297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Methyl 2-methyl-2-phenylpropanoate | C11H14O2 | CID 143498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. imperial.ac.uk [imperial.ac.uk]

- 11. Conformational Analysis in 18-Membered Macrolactones Based on Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Conformational Analysis - Drug Design Org [drugdesign.org]

- 13. mdpi.com [mdpi.com]

- 14. figshare.com [figshare.com]

- 15. Triclosan Computational Conformational Chemistry Analysis for Antimicrobial Properties in Polymers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Novel Phenoxypropanoate Esters

Abstract

Phenoxypropanoate esters represent a significant class of organic compounds with broad applications, ranging from agrochemicals to pharmaceuticals.[1][2] Their structural motif is a cornerstone in the development of herbicides and serves as a versatile scaffold in medicinal chemistry for creating potential therapeutics, including antitumor agents and G protein-coupled receptor (GPCR) modulators.[3][4][5] Furthermore, the ester functionality is a key component in prodrug strategies, designed to enhance the oral absorption and bioavailability of pharmacologically active agents.[6][7][8] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the primary synthetic routes to these valuable molecules, focusing on the Williamson ether synthesis and Steglich esterification. We delve into the causality behind experimental choices, offering field-proven insights into reaction optimization. This document further establishes a self-validating framework for the robust characterization of newly synthesized esters using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Detailed, step-by-step protocols for synthesis and purification are provided to ensure reproducibility and success in the laboratory.

Introduction: The Significance of the Phenoxypropanoate Scaffold

The phenoxypropanoate core structure consists of a phenyl ring linked via an ether oxygen to a propanoate moiety. This arrangement imparts a unique combination of lipophilicity and potential for hydrogen bonding interactions, making it a privileged scaffold in various fields.

-

In Agrochemicals: Many well-known herbicides, such as Fenoxaprop-ethyl, are based on this structure.[9] They function by inhibiting key enzymes in plant metabolic pathways, often with selectivity for certain types of weeds.[1]

-

In Drug Discovery: The scaffold is a versatile building block for creating new therapeutic agents. Its derivatives have been explored for their potential as antitumor compounds and modulators of cellular signaling pathways.[4][5] The ability to modify both the aromatic ring and the ester group allows for fine-tuning of a molecule's pharmacological properties.

-

As Prodrugs: The ester group can mask more polar functional groups, like carboxylic acids, improving a drug's ability to cross biological membranes.[7][8] Once absorbed, the ester is cleaved by endogenous esterase enzymes, releasing the active drug.[6] This is a widely used strategy to improve the pharmacokinetics of poorly permeable compounds.[7]

This guide will focus on the two most reliable and versatile synthetic pathways to access these compounds and the critical analytical methods required to unambiguously confirm their structure and purity.

Core Synthetic Strategies: A Logic-Driven Approach

The synthesis of phenoxypropanoate esters can be approached through several methods. The optimal choice depends on the availability of starting materials, the presence of sensitive functional groups, and the desired scale of the reaction. The most common and robust strategies involve forming the ether linkage first, followed by esterification, or vice-versa.

Strategy A: Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for forming ether linkages and remains one of the most popular and simplest methods for this transformation.[10] The reaction proceeds via an Sₙ2 mechanism, where a deprotonated phenol (a phenoxide) acts as a nucleophile, attacking an alkyl halide or sulfonate.[10][11]

Causality Behind Experimental Choices:

-

The Nucleophile: The reaction is initiated by deprotonating a substituted phenol to form a highly nucleophilic phenoxide ion. The choice of base is critical. For most standard phenols, milder inorganic bases like potassium carbonate (K₂CO₃) are sufficient.[12] For less acidic or sterically hindered phenols, a stronger base such as sodium hydroxide (NaOH) or sodium hydride (NaH) may be required to ensure complete deprotonation.[12]

-

The Electrophile: A primary alkyl halide, such as ethyl 2-bromopropanoate, is the ideal electrophile. Secondary and tertiary halides are strongly discouraged as they will predominantly lead to elimination (E2) side reactions, forming alkenes instead of the desired ether.[11][12]

-

The Solvent: Polar aprotic solvents like acetonitrile (MeCN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are preferred.[12] These solvents effectively solvate the counter-ion of the base (e.g., K⁺) but do not solvate the phenoxide nucleophile, leaving it "naked" and highly reactive, which accelerates the rate of the Sₙ2 reaction.[11][12]

Caption: Williamson Ether Synthesis Workflow.

Strategy B: Steglich Esterification

When the synthetic plan starts with a phenoxypropanoic acid, the Steglich esterification is an exceptionally mild and efficient method for forming the final ester linkage.[13] It is particularly advantageous for substrates that are sensitive to the harsh acidic conditions of traditional Fischer esterification.[14]

Causality Behind Experimental Choices:

-

Activation Agent: The reaction uses a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), to activate the carboxylic acid.[13] The DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[14]

-

The Catalyst: The crucial additive is a catalytic amount (typically 5-10 mol%) of 4-dimethylaminopyridine (DMAP).[15] DMAP is a "super-nucleophile" that intercepts the O-acylisourea intermediate to form an N-acylpyridinium salt. This new intermediate is extremely reactive towards the alcohol and, critically, does not undergo the debilitating side-reaction where the O-acylisourea rearranges to a stable, unreactive N-acylurea.[14][15][16]

-

Reaction Conditions: The reaction is typically run at room temperature in aprotic solvents like dichloromethane (DCM) or THF. The primary byproduct is dicyclohexylurea (DCU), which is insoluble in most organic solvents and can be easily removed by filtration.[16]

Caption: Simplified Mechanism of the Steglich Esterification.

Purification and Isolation: Ensuring Compound Integrity

Purification is a critical phase that validates the synthetic effort. The choice of method is dictated by the physical properties of the product and the nature of the impurities.

-

Aqueous Work-up: After the reaction, a standard aqueous work-up is often employed. This involves washing the crude reaction mixture with water, dilute acid (e.g., 1M HCl) to remove basic impurities like DMAP, and brine to remove residual water before drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).[12]

-

Chromatography: For most non-crystalline products, flash column chromatography is the method of choice for purification. For high-purity applications or the separation of closely related isomers, High-Performance Liquid Chromatography (HPLC) is used.[4][17] Chiral HPLC can be employed for separating enantiomers of chiral phenoxypropanoates.[4]

-

Recrystallization: If the final ester is a solid, recrystallization is an excellent and cost-effective method for achieving high purity.[18] The crude product is dissolved in a minimal amount of a hot solvent, and upon cooling, the desired compound crystallizes out, leaving impurities behind in the solution.[18]

Comprehensive Characterization: A Self-Validating Protocol

Unambiguous characterization is essential to confirm the identity, structure, and purity of the synthesized novel ester. A combination of spectroscopic techniques provides a complete picture of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of an organic molecule.

-

¹H NMR Spectroscopy: This technique provides information about the number and electronic environment of protons. For a typical phenoxypropanoate ester (e.g., ethyl 2-phenoxypropanoate), one would expect to see:

-

Aromatic Protons: Signals in the range of ~6.8-7.5 ppm, with splitting patterns indicative of the substitution on the phenyl ring.

-

Methine Proton (-O-CH-): A quartet around ~4.7 ppm, split by the adjacent methyl group.

-

Ester Methylene Protons (-O-CH₂-): A quartet around ~4.2 ppm, split by the adjacent terminal methyl group.

-

Propanoate Methyl Protons (-CH-CH₃): A doublet around ~1.6 ppm, split by the methine proton.

-

Ester Methyl Protons (-CH₂-CH₃): A triplet around ~1.2 ppm, split by the methylene protons.[19]

-

-

¹³C NMR and DEPT Spectroscopy: These spectra confirm the carbon framework of the molecule. DEPT-135 is particularly useful, showing CH and CH₃ carbons as positive signals and CH₂ carbons as negative signals, which aids in peak assignment.[20] Quaternary carbons (like the ester carbonyl) are visible in the standard ¹³C spectrum but absent in DEPT spectra.[20]

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and offers structural clues through its fragmentation patterns. For a phenoxypropanoate ester, one would look for the molecular ion peak (M⁺) or, more commonly in modern instruments, the protonated molecule ([M+H]⁺) or sodium adduct ([M+Na]⁺) to confirm the molecular formula.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and effective technique for identifying the key functional groups present in a molecule.[21]

-

C=O Stretch (Ester): A very strong, sharp absorption band is expected in the region of 1735-1760 cm⁻¹.[22][23]

-

C-O Stretch: Strong bands corresponding to the ester C-O linkages will appear in the fingerprint region, typically between 1000-1300 cm⁻¹.[22]

-

Aromatic C=C Bends: Peaks around 1500-1600 cm⁻¹ are characteristic of the phenyl ring.[22]

-

Aromatic C-H Bends: Absorptions in the 700-900 cm⁻¹ region can give clues about the substitution pattern on the aromatic ring.

Data Summary

All characterization data for a novel compound should be compiled systematically.

| Parameter | Observed Value | Notes |

| Yield | % | |

| Physical State | e.g., Colorless oil, White solid | |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) | List chemical shifts, multiplicity, coupling constants, and integration. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm) | List all distinct carbon signals. |

| MS (ESI+) | m/z | Found [M+H]⁺ or [M+Na]⁺. |

| FTIR (neat) | ν (cm⁻¹) | List key absorption frequencies (C=O, C-O, etc.). |

Detailed Experimental Protocols

The following protocols are provided as robust, field-tested examples that can be adapted for the synthesis of various novel phenoxypropanoate esters.

Protocol 1: Synthesis of Ethyl 2-(4-methylphenoxy)propanoate via Williamson Ether Synthesis

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add p-cresol (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and anhydrous acetonitrile (MeCN, ~0.5 M).

-

Addition of Electrophile: Add ethyl 2-bromopropanoate (1.1 eq) dropwise to the stirring suspension at room temperature.

-

Reaction: Fit the flask with a reflux condenser and heat the mixture to 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the p-cresol is consumed (typically 4-6 hours).

-

Work-up: Cool the reaction to room temperature and filter off the inorganic solids, washing the filter cake with a small amount of ethyl acetate.[12] Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the crude residue in ethyl acetate and wash sequentially with water (2x) and brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting oil by flash column chromatography (e.g., 5-10% ethyl acetate in hexanes) to yield the pure product.

Protocol 2: Synthesis of tert-Butyl 2-phenoxypropanoate via Steglich Esterification

-

Reaction Setup: To a 50 mL round-bottom flask under a nitrogen atmosphere, add 2-phenoxypropanoic acid (1.0 eq), tert-butanol (1.2 eq), 4-DMAP (0.1 eq), and anhydrous dichloromethane (DCM, ~0.4 M).

-

Cooling: Cool the solution to 0 °C in an ice bath with magnetic stirring.

-

Addition of Coupling Agent: Add a solution of DCC (1.1 eq) in a small amount of anhydrous DCM dropwise over 10 minutes. A white precipitate (dicyclohexylurea, DCU) will begin to form.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor by TLC for the disappearance of the starting carboxylic acid.

-

Work-up: Filter the reaction mixture through a pad of Celite to remove the DCU precipitate, washing the pad with DCM. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the crude product in diethyl ether and wash with 0.5 M HCl (2x) to remove DMAP, followed by saturated NaHCO₃ (2x) and brine (1x). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to afford the target ester. Further purification can be achieved via column chromatography if necessary.

References

- Pearson. (n.d.). The standard 13C NMR spectrum of phenyl propanoate is shown here...

- D'Amelia, R. P., Kimura, M. W., & Villon, M.-C. (n.d.). Qualitative and Quantitative Analyses of Synthesized Short-Chain Fatty Acid Phenyl Esters Using Fourier-Transform Infrared Spectroscopy. Semantic Scholar.

- Unknown. (n.d.). Experiment 06 Williamson Ether Synthesis.

- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.

- Zyska, B., Fabiszewska, A., & Białecka-Florjańczyk, E. (2020).

- Wikipedia. (n.d.).

- Wikipedia. (n.d.). Williamson ether synthesis.

- D'Amelia, R. P., Kimura, M. W., & Villon, M.-C. (n.d.). Qualitative and Quantitative Analyses of Synthesized Short-Chain Fatty Acid Phenyl Esters Using Fourier-Transform Infrared Spectroscopy.

- Utah Tech University. (n.d.). Williamson Ether Synthesis.

- SpectraBase. (n.d.). (2S)-2-[[(2R)-2-(4-chloro-2-methyl-phenoxy)propanoyl]amino]-3-phenyl-propionic acid methyl ester - Optional[13C NMR] - Chemical Shifts.

- Benchchem. (n.d.). Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds.

- Thieme. (2019).

- SynArchive. (n.d.).

- PubChem. (n.d.).

- Organic Chemistry Portal. (n.d.).

- Google Patents. (n.d.). JPH02152945A - Purification of 2-(4-hydroxyphenoxy)propionic acid ester.

- Olejniczak, A., Stachowiak, W., Rzemieniecki, T., & Niemczak, M. (2023). Comparison of the FTIR spectra of substrates and products of the...

- Ali, A., et al. (2023).

- Borges, P., Mioso, R., Silva, L. A. A., Barbosa-Filho, J. M., Duarte, G. D., & Rodrigues, L. C. (2018). Synthesis of natural phenylpropanoid esters via conventional chemical reactions.

- PubChem - NIH. (n.d.).

- The Royal Society of Chemistry. (2010). Supplementary Material (ESI)

- PubChem - NIH. (n.d.).

- Unknown. (n.d.). Synthesis of Amino Acid Ester Isocyanates: Methyl (S)-2-Isocyanato-3-Phenylpropanoate | Request PDF.

- Unknown. (2000). Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. PubMed.

- NIST WebBook. (n.d.). Propanoic acid, phenyl ester.

- Unknown. (2020). Enantioselective Resolution of (R, S)

- Unknown. (n.d.). Phenylpropanoid sucrose esters: plant-derived natural products as potential leads for new therapeutics. PubMed.

- Reddy SM et al. (2020).

-

Unknown. (n.d.). The ester-prodrugs of analgesic acids and phenols that are officially registered drugs[20][21].

- Unknown. (2020). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.

- NIST WebBook. (n.d.). Benzenepropanoic acid, 3-phenylpropyl ester.

- Unknown. (n.d.). Design of Ester Prodrugs to Enhance Oral Absorption of Poorly Permeable Compounds: Challenges to the Discovery Scientist.

- He, J., Cheung, A. P., Struble, E., Wang, E., & Liu, P. (2000). Enantiomeric separation of an aryloxyphenoxypropanoic acid by CE and LC. PubMed - NIH.

- InstaNANO. (n.d.).

- NIST WebBook. (n.d.). Benzenepropanoic acid, methyl ester.

- SpectraBase. (n.d.). (2S)-2-[[(2R)-2-(4-chloro-2-methyl-phenoxy)propanoyl]amino]-3-phenyl-propionic acid methyl ester - Optional[Vapor Phase IR] - Spectrum.

- Unknown. (2025). Spectrophotometric method for quantification of fenoxaprop-p-ethyl herbicide in commercial formulations and agricultural samples.

- Unknown. (n.d.).

- Google Patents. (n.d.).

- Benchchem. (n.d.). Application of 3-(3-(benzyloxy)phenyl)

- Benchchem. (n.d.). physical and chemical properties of ethyl 3-oxo-3-(1H-pyrrol-2-yl)

- Chauhan, M. L., et al. (2018). Synthesis and Characterization of a Novel Ester Homologous Series : p(p'-n-Alkoxy Benzoyloxy)

- Unknown. (2002). (PDF) Purification, Cloning, and Properties of an Acyltransferase Controlling Shikimate and Quinate Ester Intermediates in Phenylpropanoid Metabolism.

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Ni-Catalyzed Chemoselective Alcoholysis of N-Acyloxazolidinones.

- Patsnap Eureka. (2025).

- Doc Brown's Chemistry. (n.d.).

- Spectrometrics. (n.d.).

- R Discovery. (1994). Spectroscopic study of solid state photoreaction of di n‐propyl ester of dicyano p‐phenylenediacrylic acid.

Sources

- 1. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 2. jocpr.com [jocpr.com]

- 3. Phenylpropanoid sucrose esters: plant-derived natural products as potential leads for new therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enantiomeric separation of an aryloxyphenoxypropanoic acid by CE and LC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. eurekaselect.com [eurekaselect.com]

- 8. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]

- 9. Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Steglich Esterification [organic-chemistry.org]

- 15. d-nb.info [d-nb.info]

- 16. Steglich esterification - Wikipedia [en.wikipedia.org]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. JPH02152945A - Purification of 2-(4-hydroxyphenoxy)propionic acid ester - Google Patents [patents.google.com]

- 19. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 20. The standard 13C NMR spectrum of phenyl propanoate is shown here.... | Study Prep in Pearson+ [pearson.com]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 22. Qualitative and Quantitative Analyses of Synthesized Short-Chain Fatty Acid Phenyl Esters Using Fourier-Transform Infrared Spectroscopy [pubs.sciepub.com]

- 23. instanano.com [instanano.com]

An In-Depth Technical Guide to the Biological Activity Screening of Methyl 2-Phenoxypropanoate Derivatives

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis and biological activity screening of methyl 2-phenoxypropanoate derivatives. This class of compounds has demonstrated a wide range of biological activities, from established herbicidal applications to promising antimicrobial, antifungal, and anti-inflammatory properties. This document is designed to be a practical resource, offering not only detailed experimental protocols but also the scientific rationale behind methodological choices, insights into structure-activity relationships, and a foundation for further research and development.

Introduction: The Versatile Scaffold of Methyl 2-Phenoxypropanoate

Methyl 2-phenoxypropanoate and its derivatives are characterized by a phenoxy group linked to a propionate moiety. This core structure has proven to be a versatile scaffold for chemical modification, leading to a diverse array of compounds with significant biological effects. Historically, aryloxyphenoxypropionates (APPs) have been extensively developed as selective post-emergence herbicides that target the enzyme acetyl-CoA carboxylase (ACCase) in grasses.[1] However, the therapeutic potential of this chemical family extends far beyond agriculture. Recent research has unveiled promising activities against various pathogens and inflammatory processes, opening new avenues for drug discovery.[2][3][4]

This guide will navigate through the essential steps of investigating these derivatives, from their chemical synthesis to a multi-faceted screening approach to unveil their biological potential.

Synthesis of Methyl 2-Phenoxypropanoate Derivatives: A Generalized Approach

The synthesis of methyl 2-phenoxypropanoate derivatives is a critical first step in their biological evaluation. A common and effective method involves the Williamson ether synthesis, where a substituted phenol is reacted with a methyl 2-halopropionate. The following protocol provides a generalized, step-by-step procedure that can be adapted for a wide range of derivatives.

Experimental Protocol: Generalized Synthesis